An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole
An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide on 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole is a predictive analysis based on the chemical properties of structurally related compounds, as direct experimental data for this specific molecule is not publicly available. This document aims to provide a scientifically grounded forecast of its characteristics to aid researchers in its synthesis and potential applications.
Introduction: The Benzo[e]indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] Its extended analogue, the benzo[e]indole system, which features a benzene ring fused to the [e] face of the indole, presents an expanded aromatic surface that can engage in more extensive molecular interactions. This structural modification often leads to unique photophysical properties and biological activities, making benzo[e]indole derivatives attractive targets in drug discovery and materials science.[2] The introduction of substituents, such as a benzyl group at the 1-position and methyl groups, can further modulate the electronic and steric profile of the molecule, influencing its reactivity, solubility, and biological target affinity.
Predicted Physicochemical Properties of 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole
While experimental data for the title compound is unavailable, we can infer its properties from the known characteristics of its close structural analog, 1,1,2-trimethyl-1H-benzo[e]indole.[2][3][4] The primary difference lies in the replacement of a methyl group at the 1-position with a benzyl group.
| Property | Predicted Value/Observation | Rationale and Comparative Analysis |
| Molecular Formula | C21H19N | Based on the fusion of a benzo[e]indole core with one benzyl and two methyl substituents. |
| Molecular Weight | 297.39 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a yellow to brown crystalline solid | The analog, 1,1,2-trimethyl-1H-benzo[e]indole, is a yellow to brown crystalline powder.[3] The extended conjugation from the benzyl group is expected to maintain or enhance this coloration. |
| Melting Point | Estimated to be in the range of 100-120 °C | 1,1,2-trimethyl-1H-benzo[e]indole has a melting point of 111-117 °C.[2][3] The larger, more flexible benzyl group may slightly alter the crystal packing and thus the melting point. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, chloroform, and moderately soluble in less polar solvents like ethyl acetate and dichloromethane. Poorly soluble in water. | The hydrophobic nature of the large aromatic system and the benzyl group will dominate its solubility profile. |
| Stability | Likely stable under standard laboratory conditions, but may be sensitive to strong oxidizing agents and prolonged exposure to UV light. | Aromatic heterocyclic compounds generally exhibit good stability. |
Proposed Synthetic Pathway
A plausible synthetic route to 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole can be conceptualized based on established methods for the synthesis and functionalization of indoles. A potential two-step process starting from 1,2-dimethyl-1H-benzo[e]indole is outlined below.
Caption: Proposed two-step synthesis of 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole.
Experimental Protocol:
Step 1: Synthesis of the Indolic Anion
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To a solution of 1,2-dimethyl-1H-benzo[e]indole in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Stir the mixture at room temperature for approximately 30-60 minutes to ensure complete deprotonation of the indole nitrogen, forming the corresponding sodium salt.
Causality: The use of a strong base is crucial to deprotonate the relatively acidic N-H of the indole (pKa ≈ 17 in DMSO), generating a nucleophilic anion. Aprotic polar solvents are chosen to solvate the resulting cation without interfering with the nucleophile.
Step 2: N-Benzylation
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Cool the solution of the indolic anion back to 0 °C.
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Add benzyl bromide dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole.
Causality: The nucleophilic indole anion attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide and forming the N-C bond. This method is a well-established and high-yielding procedure for the N-alkylation of indoles.[5]
Predicted Spectroscopic Properties
The structural features of 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole would give rise to a characteristic spectroscopic signature.
1H NMR Spectroscopy
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Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons on the benzo[e]indole core and the benzyl group.
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CH2 Protons: A characteristic singlet for the benzylic methylene protons (-CH2-) is anticipated, likely in the range of δ 5.0-5.5 ppm.
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Methyl Protons: A singlet corresponding to the C2-methyl group would likely appear around δ 2.5 ppm. Another singlet for the C1-methyl group is also expected, though in the target compound this is replaced by the benzyl group.
13C NMR Spectroscopy
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Aromatic Carbons: A number of signals in the δ 110-140 ppm range will correspond to the carbons of the fused aromatic system and the benzyl ring.
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Benzylic Carbon: The carbon of the methylene bridge (-CH2-) is expected to resonate around δ 50 ppm.
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Methyl Carbon: The C2-methyl carbon should produce a signal in the upfield region, typically around δ 15-20 ppm.
Infrared (IR) Spectroscopy
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C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm-1, while aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm-1.
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C=C Stretching: Aromatic carbon-carbon double bond stretching will give rise to several peaks in the 1450-1600 cm-1 region.
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No N-H Stretching: A notable absence of a sharp N-H stretching band around 3400 cm-1 would confirm the successful N-benzylation of the indole nitrogen.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M+) at m/z = 297. A significant fragment ion at m/z = 91, corresponding to the tropylium cation ([C7H7]+), would be indicative of the benzyl group.
Reactivity and Potential Applications
The chemical reactivity of 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole will be governed by the interplay of its structural components.
Caption: Key reactivity features of the 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole structure.
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Electrophilic Aromatic Substitution: The benzo[e]indole system is electron-rich and susceptible to electrophilic attack. The C3 position is typically the most nucleophilic site in indoles; however, in this case, it is substituted with a methyl group. Therefore, electrophilic substitution would be directed to the benzo portion of the ring system.
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Role of the Benzyl Group: The benzyl group at the N1 position serves as a protecting group, preventing reactions at the nitrogen. It also introduces significant steric bulk, which could influence the regioselectivity of reactions on the indole core.
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Potential Applications:
-
Fluorescent Probes: The parent compound, 1,1,2-trimethyl-1H-benzo[e]indole, is a known reactant for preparing fluorescent probes for in vivo imaging.[2] The extended conjugation and aromatic surface of the title compound make it a promising candidate for the development of novel dyes and sensors.
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Medicinal Chemistry: N-benzyl indole derivatives have been investigated for a wide range of biological activities, including as inhibitors of cytosolic phospholipase A2α and as anticancer agents.[6][7] The unique scaffold of 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole could serve as a template for the design of new therapeutic agents.
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Conclusion
While direct experimental data for 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole remains to be reported, a comprehensive understanding of its probable chemical properties can be achieved through the analysis of closely related structures. This guide provides a predictive framework for its synthesis, spectroscopic characterization, and reactivity, offering a valuable starting point for researchers interested in exploring this novel heterocyclic compound and its potential applications in science and medicine.
References
-
Organic Syntheses. 1-benzylindole. [Link]
-
National Center for Biotechnology Information. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. [Link]
-
Stenutz. 1,1,2-trimethyl-1H-benzo[e]indole. [Link]
-
PubChem. 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid. [Link]
- Google Patents. Process for preparing N-benzyl indoles.
-
ElectronicsAndBooks. Synthesis of Functionalized Indole- and Benzo-Fused Heterocyclic Derivatives through Anionic Benzyne Cyclization. [Link]
-
Journal of Basic and Applied Research in Biomedicine. Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. [Link]
-
ResearchGate. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. [Link]
Sources
- 1. jbarbiomed.com [jbarbiomed.com]
- 2. 1,1,2-Trimethylbenz e indole = 98.0 HPLC 41532-84-7 [sigmaaldrich.com]
- 3. 421900250 [thermofisher.com]
- 4. 1,1,2-trimethyl-1H-benzo[e]indole [stenutz.eu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
